2-{10-Oxa-4-azatricyclo[5.2.1.0,2,6]decan-4-yl}ethan-1-amine
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Overview
Description
2-{10-Oxa-4-azatricyclo[5.2.1.0,2,6]decan-4-yl}ethan-1-amine is a complex organic compound with the molecular formula C10H18N2O. It is characterized by a unique tricyclic structure that includes an oxygen and nitrogen atom within the ring system. This compound is primarily used in research settings and has various applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{10-Oxa-4-azatricyclo[5.2.1.0,2,6]decan-4-yl}ethan-1-amine typically involves multiple steps, starting from readily available precursors. The process often includes cyclization reactions to form the tricyclic core, followed by functional group modifications to introduce the amine and ether functionalities. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
While detailed industrial production methods are not widely documented, the compound is generally produced on a smaller scale for research purposes. Industrial synthesis would likely involve similar steps as laboratory synthesis but scaled up with considerations for cost, efficiency, and safety.
Chemical Reactions Analysis
Types of Reactions
2-{10-Oxa-4-azatricyclo[5.2.1.0,2,6]decan-4-yl}ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the nitrogen or oxygen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions are typically tailored to the specific transformation desired, with considerations for temperature, solvent, and reaction time.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
2-{10-Oxa-4-azatricyclo[5.2.1.0,2,6]decan-4-yl}ethan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Industry: It may be used in the development of new materials or as a precursor for other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 2-{10-Oxa-4-azatricyclo[5.2.1.0,2,6]decan-4-yl}ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-{3,5-Dioxo-10-oxa-4-azatricyclo[5.2.1.0,2,6]decan-4-yl}acetic acid
- 7-(Hydroxymethyl)-10-oxa-4-azatricyclo[5.2.1.0,2,6]decan-1-yl methanol hydrochloride
Uniqueness
2-{10-Oxa-4-azatricyclo[5.2.1.0,2,6]decan-4-yl}ethan-1-amine is unique due to its specific tricyclic structure and the presence of both oxygen and nitrogen atoms within the ring system. This structural feature imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C10H18N2O |
---|---|
Molecular Weight |
182.26 g/mol |
IUPAC Name |
2-(1,3,3a,4,5,6,7,7a-octahydro-4,7-epoxyisoindol-2-yl)ethanamine |
InChI |
InChI=1S/C10H18N2O/c11-3-4-12-5-7-8(6-12)10-2-1-9(7)13-10/h7-10H,1-6,11H2 |
InChI Key |
JYBOLLMJVUEENF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C3CN(CC3C1O2)CCN |
Origin of Product |
United States |
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